molecular formula C29H42N4O6 B1262153 Bis-(1,3-dibutylbarbituric acid)pentamethine oxonol CAS No. 63560-89-4

Bis-(1,3-dibutylbarbituric acid)pentamethine oxonol

Cat. No.: B1262153
CAS No.: 63560-89-4
M. Wt: 542.7 g/mol
InChI Key: UYFIBXZWFVQCAN-WXUKJITCSA-N
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Description

Bis-(1,3-dibutylbarbituric acid)pentamethine oxonol, also known as this compound, is a useful research compound. Its molecular formula is C29H42N4O6 and its molecular weight is 542.7 g/mol. The purity is usually 95%.
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Biochemical Analysis

Biochemical Properties

Bis-(1,3-dibutylbarbituric acid)pentamethine oxonol plays a significant role in biochemical reactions as a potential-sensitive probe. It interacts with various biomolecules, including intracellular proteins and membranes. The compound enters depolarized cells and binds to these proteins or membranes, enhancing its fluorescence properties and shifting the emission spectrum towards red . This interaction is crucial for detecting changes in membrane potential, making it a valuable tool in electrophysiological studies.

Cellular Effects

This compound affects various types of cells and cellular processes. It influences cell function by entering depolarized cells and binding to intracellular proteins or membranes. This binding results in increased fluorescence, which correlates with the degree of cellular depolarization . The compound’s negative charge prevents its entry into mitochondria, ensuring that its effects are localized to the cytoplasm and plasma membrane . This property makes it useful for studying cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its role as a slow-response potential-sensitive probe. The compound exhibits potential-dependent changes in its transmembrane distribution, accompanied by a fluorescence change . It binds to intracellular proteins or membranes upon entering depolarized cells, enhancing its fluorescence properties and shifting the emission spectrum towards red . This mechanism allows researchers to measure changes in membrane potential accurately.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound is stable under specific conditions, such as storage at room temperature and protection from light . Its fluorescence properties may degrade over extended periods or under harsh conditions. Long-term studies have shown that the compound’s effects on cellular function remain consistent, provided it is stored and handled correctly .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low concentrations, the compound effectively measures membrane potential changes without causing significant toxicity . At higher doses, it may exhibit toxic or adverse effects, such as disrupting cellular function or causing cell death . Researchers must carefully optimize the dosage to balance efficacy and safety in their studies.

Metabolic Pathways

This compound is involved in specific metabolic pathways related to its role as a potential-sensitive probe. The compound interacts with enzymes and cofactors that regulate membrane potential and cellular depolarization . These interactions can affect metabolic flux and metabolite levels, providing insights into cellular metabolism and energy production .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by its chemical properties. The compound is transported into depolarized cells, where it binds to intracellular proteins or membranes . This binding enhances its fluorescence properties and shifts the emission spectrum towards red . The compound’s negative charge prevents its entry into mitochondria, ensuring its effects are localized to the cytoplasm and plasma membrane .

Subcellular Localization

This compound is primarily localized in the cytoplasm and plasma membrane of cells. Its negative charge prevents it from entering mitochondria, ensuring that its effects are confined to specific cellular compartments . This localization is crucial for accurately measuring changes in membrane potential and studying cellular depolarization and hyperpolarization .

Properties

IUPAC Name

1,3-dibutyl-5-[(2E,4E)-5-(1,3-dibutyl-2,4,6-trioxo-1,3-diazinan-5-yl)penta-2,4-dienylidene]-1,3-diazinane-2,4,6-trione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C29H42N4O6/c1-5-9-18-30-24(34)22(25(35)31(28(30)38)19-10-6-2)16-14-13-15-17-23-26(36)32(20-11-7-3)29(39)33(27(23)37)21-12-8-4/h13-17,22H,5-12,18-21H2,1-4H3/b15-13+,16-14+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UYFIBXZWFVQCAN-WXUKJITCSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCN1C(=O)C(C(=O)N(C1=O)CCCC)C=CC=CC=C2C(=O)N(C(=O)N(C2=O)CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCN1C(=O)C(C(=O)N(C1=O)CCCC)/C=C/C=C/C=C2C(=O)N(C(=O)N(C2=O)CCCC)CCCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C29H42N4O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50628576
Record name 1,3-Dibutyl-5-[(2E,4E)-5-(1,3-dibutyl-2,4,6-trioxohexahydropyrimidin-5-yl)penta-2,4-dien-1-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

542.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

63560-89-4
Record name 1,3-Dibutyl-5-[(2E,4E)-5-(1,3-dibutyl-2,4,6-trioxohexahydropyrimidin-5-yl)penta-2,4-dien-1-ylidene]pyrimidine-2,4,6(1H,3H,5H)-trione
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50628576
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.